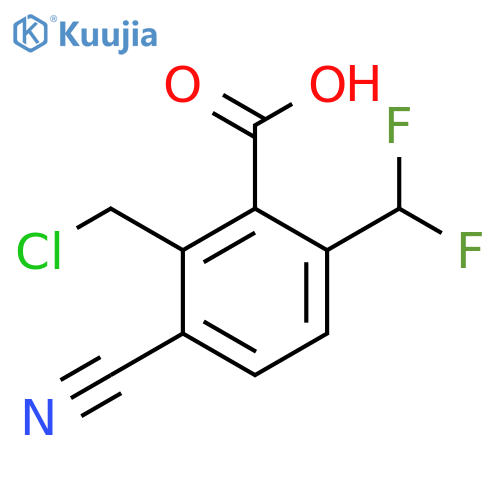

Cas no 1805466-32-3 (2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid)

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid

-

- インチ: 1S/C10H6ClF2NO2/c11-3-7-5(4-14)1-2-6(9(12)13)8(7)10(15)16/h1-2,9H,3H2,(H,15,16)

- InChIKey: FYTSCDXRKWQCOS-UHFFFAOYSA-N

- SMILES: ClCC1C(C#N)=CC=C(C(F)F)C=1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 315

- XLogP3: 2.2

- トポロジー分子極性表面積: 61.1

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013012166-1g |

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid |

1805466-32-3 | 97% | 1g |

1,475.10 USD | 2021-06-25 |

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid 関連文献

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acidに関する追加情報

2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic Acid: A Comprehensive Overview

The compound with CAS No. 1805466-32-3, commonly referred to as 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a chloromethyl group at the 2-position, a cyano group at the 3-position, and a difluoromethyl group at the 6-position. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound in research and industrial applications.

The synthesis of 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid involves a series of carefully designed organic reactions. The starting material is typically a substituted benzoic acid derivative, which undergoes nucleophilic substitution, cyano group introduction, and fluorination steps to achieve the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing ecological impact.

One of the most notable applications of this compound is in the field of pharmaceutical research. The presence of multiple functional groups in its structure allows for extensive modification and optimization, making it a promising candidate for drug development. For instance, the cyano group can be converted into other functionalities such as amides or nitriles, enhancing its bioavailability and pharmacokinetic properties. Additionally, the chloromethyl and difluoromethyl groups provide opportunities for further derivatization, enabling the creation of novel bioactive molecules with potential therapeutic applications.

In materials science, 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid has shown promise as a precursor for advanced materials such as polymers and coordination compounds. Its ability to form hydrogen bonds due to the carboxylic acid group makes it suitable for constructing supramolecular assemblies. Recent studies have explored its use in creating stimuli-responsive materials that exhibit shape-memory behavior or self-healing properties under specific conditions. These applications highlight its versatility and potential for innovation in material design.

The electronic properties of this compound are another area of active research. The combination of electron-withdrawing groups (cyano and difluoromethyl) and electron-donating groups (chloromethyl) creates a unique electronic environment within the molecule. This makes it an attractive candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have recently reported enhanced charge transport properties in devices incorporating this compound, suggesting its potential for next-generation electronic devices.

Furthermore, 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid has been utilized in catalytic processes due to its ability to act as a chiral auxiliary or ligand in asymmetric synthesis. Its rigid structure and functional diversity make it an effective ligand for metal catalysts, facilitating enantioselective reactions that are crucial in pharmaceutical manufacturing. Recent breakthroughs in asymmetric catalysis have leveraged this compound to achieve high enantiomeric excess in key intermediates for drug synthesis.

In conclusion, 2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across chemistry and related fields is expected to grow significantly.

1805466-32-3 (2-Chloromethyl-3-cyano-6-(difluoromethyl)benzoic acid) Related Products

- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)

- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)

- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)

- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)

- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)

- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)

- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)

- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)